molecular formula C16H13ClN2O B5789906 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B5789906
M. Wt: 284.74 g/mol
InChI Key: AHDXUPRGXXIDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CCMA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CCMA is a heterocyclic organic compound that belongs to the quinazolinone family.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have shown that 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone interacts with various cellular targets, including DNA, RNA, and proteins. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the activity of the NF-κB pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to exhibit antiproliferative and antimetastatic activities in cancer cells. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is relatively easy to synthesize, and its chemical properties are well-characterized. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively stable under standard laboratory conditions. However, 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has some limitations for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is toxic and must be handled with care. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively insoluble in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One future direction is to investigate the molecular mechanisms of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone's anticancer, anti-inflammatory, and antiviral activities. Another future direction is to develop more efficient and cost-effective methods for synthesizing 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. Another future direction is to investigate the potential applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in other fields, such as materials science and catalysis. Finally, future studies could focus on developing derivatives of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone that exhibit improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-methyl-4-methylene-3,4-dihydroquinazoline to form 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. The overall yield of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is approximately 50%.

Scientific Research Applications

3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the primary applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the field of medicinal chemistry. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the replication of the herpes simplex virus and the influenza virus.

properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-8-15-14(9-10)11(2)19(16(20)18-15)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDXUPRGXXIDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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